4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione
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Overview
Description
4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione is an organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by the presence of a phenyl group attached to the pyrazolidine ring and a keto group on the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione typically involves the reaction of 3-oxo-3-phenylpropanoic acid with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3-oxo-3-phenylpropanoic acid with phenylhydrazine in the presence of a suitable catalyst, such as acetic acid, to form the desired pyrazolidine-3,5-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Oxo-3-phenylpropyl)-4-phenylpiperidin-4-yl propionate: A compound with similar structural features but different pharmacological properties.
2,3-Diketopiperazines: Compounds with a similar core structure but different substituents and biological activities.
Uniqueness
4-(3-Oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
CAS No. |
25809-73-8 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-(3-oxo-3-phenylpropyl)-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H16N2O3/c21-16(13-7-3-1-4-8-13)12-11-15-17(22)19-20(18(15)23)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,22) |
InChI Key |
DEPZOHWOPVSMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2C(=O)NN(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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